molecular formula C14H19N B13042869 8-Phenylbicyclo[3.2.1]octan-3-amine

8-Phenylbicyclo[3.2.1]octan-3-amine

Cat. No.: B13042869
M. Wt: 201.31 g/mol
InChI Key: NRVIHEQNNYYKPF-UHFFFAOYSA-N
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Description

8-Phenylbicyclo[3.2.1]octan-3-amine is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research, particularly in the study of the central nervous system (CNS). Its core structure is a bicyclo[3.2.1]octane, a framework topologically similar to tropane alkaloids, which is known to be a critical pharmacophore for interacting with monoamine neurotransmitter systems . Researchers utilize this compound and its derivatives as valuable tools for probing the dopamine transporter (DAT) and serotonin transporter (SERT) . Inhibition of these transporters is a key mechanism of action for various psychostimulants, making this scaffold a prime candidate for the development of potential pharmacological tools and medications for substance use disorders . The structure-activity relationship (SAR) of analogous compounds indicates that the specific stereochemistry and substitution pattern on the bicyclic ring system and the phenyl ring profoundly influence binding affinity and selectivity at these biological targets . For instance, research on similar structures has demonstrated that certain analogues can exhibit potent and selective inhibition of the DAT, which is associated with the reinforcing properties of stimulants like cocaine . As a building block, this amine enables further synthetic exploration to create novel analogues for probing biological mechanisms. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

8-phenylbicyclo[3.2.1]octan-3-amine

InChI

InChI=1S/C14H19N/c15-13-8-11-6-7-12(9-13)14(11)10-4-2-1-3-5-10/h1-5,11-14H,6-9,15H2

InChI Key

NRVIHEQNNYYKPF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1C2C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Lewis Acid-Catalyzed Cyclization and Amination

Detailed Research Findings and Data

Screening of Reaction Conditions (Excerpt from Reference)

Entry Catalyst Molecular Sieves (mg) Solvent Amine Equiv. Yield of Bicyclic Product (%) Notes
1 InBr3 400 DCE 2 65 Good yield, moderate ee
2 InCl3 135 DCE 2 70 Optimal balance
3 Other LA 400 Toluene 1 45 Lower yield

Enantiomeric Excess and Diastereoselectivity

  • Using chiral amines (e.g., S8, S9), enantiomeric excesses of up to 70% were achieved.
  • Diastereoselectivity was influenced by catalyst and amine choice.
  • HPLC and NMR analyses confirmed stereochemical outcomes.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Lewis Acid-Catalyzed Cyclization InCl3, morpholine/pyrrolidine, DCE, 80°C Good yields, scalable, versatile Requires inert atmosphere, long reaction time
Organocatalysis Quinine-derived catalysts, DCM/toluene High stereoselectivity, mild conditions Moderate yields, catalyst cost
Preformed Enamine Approach Enamine intermediates, InCl3, DCE Reduces reagent excess, improved selectivity Additional step to prepare enamine
Post-Cyclization Functionalization Reduction/amination of keto intermediates Enables diverse amine derivatives Multi-step process

Chemical Reactions Analysis

Types of Reactions

8-Phenylbicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using reagents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Development

8-Phenylbicyclo[3.2.1]octan-3-amine serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its structural framework allows for modifications that enhance the efficacy of drugs, particularly in the development of analgesics and anti-inflammatory agents . The compound's ability to improve drug performance while minimizing side effects makes it a valuable asset in medicinal chemistry.

Key Insights:

  • Efficacy Enhancement: The compound's unique bicyclic structure facilitates the design of drugs with improved pharmacokinetic properties.
  • Reduction of Side Effects: By optimizing the molecular interactions of drugs, this compound can help in reducing adverse effects associated with conventional pharmaceuticals.

Neuroscience Research

In neuroscience, this compound is utilized to study neurotransmitter systems, contributing to a deeper understanding of neurological disorders such as depression and anxiety. Its application in developing targeted therapies is particularly noteworthy.

Research Highlights:

  • Neurotransmitter Modulation: The compound has been shown to interact with various receptors, aiding in the modulation of neurotransmitter levels.
  • Therapeutic Development: Research indicates potential use in creating treatments aimed at specific neurological conditions, enhancing therapeutic outcomes.

Drug Delivery Systems

The incorporation of this compound into drug delivery formulations has demonstrated improvements in bioavailability and controlled release of therapeutic agents. This is critical for enhancing patient compliance and ensuring effective treatment regimens.

Advantages:

  • Improved Bioavailability: The compound's structural characteristics facilitate better absorption and distribution within the body.
  • Controlled Release Mechanisms: Its inclusion in formulations allows for sustained release profiles, reducing the frequency of dosing required.

Organic Synthesis

As a versatile building block, this compound is employed in organic synthesis to create complex molecules across various fields including medicinal chemistry and materials science.

Synthesis Applications:

  • Complex Molecule Construction: The compound is used to synthesize derivatives that may possess unique biological activities.
  • Material Science Utilization: Its applications extend beyond pharmaceuticals into creating novel materials with specific properties.

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of this compound:

Study TitleFocus AreaFindings
"Synthesis and Structure–Activity Relationship Studies"Medicinal ChemistryDemonstrated that modifications to the bicyclic structure can yield compounds with enhanced activity against cancer cell lines .
"Copper-Catalyzed Asymmetric Synthesis"Organic SynthesisShowed successful construction of bicyclic compounds with high enantioselectivity, paving the way for further applications .
"Applications of Bicyclic Compounds"General ApplicationsDiscussed the extensive use of bicyclic compounds in pharmaceuticals, emphasizing their role as intermediates .

Mechanism of Action

The mechanism of action of 8-Phenylbicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Key Observations :

  • Amine Functionalization : Primary amines (e.g., 8-methyl) exhibit higher polarity, while secondary/tertiary amines (e.g., cyclohexylamide in ) enhance lipophilicity, influencing blood-brain barrier permeability .

Pharmacological Activity

  • Serotonin Receptor Affinity : 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine demonstrates high affinity for 5-HT1A and 5-HT3 receptors, making it a scaffold for atypical antipsychotics. The phenyl analog may exhibit altered selectivity due to increased aromatic interactions .
  • Neurokinin-1 Antagonism : CP-96,345, a structurally distinct bicyclo[2.2.2]octane derivative, highlights how bicyclic ring size (3.2.1 vs. 2.2.2) and substituent placement (e.g., methoxyphenyl) dictate target specificity .

Physicochemical Properties

  • Solubility : The dihydrochloride salt of 8-methyl-8-azabicyclo[3.2.1]octan-3-amine (213.15 g/mol) has improved aqueous solubility compared to the free base of phenyl derivatives, which may suffer from reduced solubility due to hydrophobicity .
  • Stability : Methyl and benzyl derivatives (e.g., 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine) show stability under acidic conditions, whereas phenyl-substituted analogs may require protective groups during synthesis to prevent oxidation .

Biological Activity

8-Phenylbicyclo[3.2.1]octan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in relation to monoamine transporters and their implications in various neurological and psychiatric disorders. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Overview and Synthesis

This compound belongs to a class of bicyclic compounds that have been studied for their interactions with neurotransmitter transporters, specifically the dopamine transporter (DAT) and serotonin transporter (SERT). The synthesis of this compound typically involves advanced organic chemistry techniques, such as Stille cross-coupling or Suzuki coupling reactions, which allow for the introduction of phenyl groups at specific positions on the bicyclic framework .

1. Interaction with Monoamine Transporters

The primary biological activity of this compound is its ability to act as a ligand for monoamine transporters. Research has shown that this compound exhibits selective inhibition of DAT over SERT, which is significant for developing treatments for conditions like attention deficit hyperactivity disorder (ADHD) and depression .

Table 1: Binding Affinities of this compound

TransporterBinding Affinity (nM)Selectivity Ratio (SERT/DAT)
DAT5.01:177
SERT885

The selectivity ratio indicates a high preference for DAT, which is crucial for minimizing side effects associated with SERT inhibition.

The mechanism by which this compound exerts its effects involves competitive inhibition at the binding sites of DAT and SERT, leading to increased levels of dopamine and serotonin in the synaptic cleft. This modulation is believed to contribute to its therapeutic effects in mood regulation and cognitive enhancement .

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound:

Case Study 1: In Vivo Effects on Dopaminergic Activity
A study investigated the effects of this compound on dopaminergic activity in rodent models. Results indicated significant increases in locomotor activity, suggesting enhanced dopaminergic transmission, which aligns with its DAT inhibition profile .

Case Study 2: Neuroprotective Properties
Another research highlighted the neuroprotective potential of this compound against oxidative stress in neuronal cell cultures. The compound demonstrated a reduction in markers of oxidative damage, indicating potential benefits in neurodegenerative diseases .

Q & A

Q. How can researchers design in vivo studies to assess neuropharmacological effects while minimizing off-target binding?

  • Methodological Answer : Employ PET imaging with radiolabeled analogs (e.g., ¹¹C-labeled compound) to quantify brain penetration and target engagement. Use knockout rodent models to validate specificity. and highlight the importance of pharmacokinetic profiling (AUC, t₁/₂) in early-stage trials .

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